Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-2-15-11(14)6-5-7(12)8(13)10-9(6)16-3-4-17-10/h5H,2-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIOKFOOELDPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C2=C1OCCO2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578555 | |
| Record name | Ethyl 8-amino-7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191024-17-6 | |
| Record name | Ethyl 8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191024-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-amino-7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 2,3-Dihydroxybenzoic Acid
The foundational step involves cyclizing 2,3-dihydroxybenzoic acid (12 ) with 1,2-dibromoethane to form the dioxane ring. This reaction proceeds under basic conditions (e.g., K₂CO₃ in DMF), yielding methyl 2,3-dihydrobenzodioxine-5-carboxylate (14 ).
Reaction Conditions :
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Substrate : 2,3-Dihydroxybenzoic acid (10.8 g, 70 mmol)
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Alkylating Agent : 1,2-Dibromoethane (24 mL, 278 mmol)
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Base : Potassium carbonate (38.6 g, 280 mmol)
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Solvent : N,N-Dimethylformamide (40 mL)
Mechanistic Insight :
The hydroxyl groups at positions 2 and 3 undergo nucleophilic substitution with 1,2-dibromoethane, forming ether linkages and closing the six-membered dioxane ring. The ester group at position 5 is introduced concurrently via methanol esterification.
Introduction of the Amino Group at Position 8
Nitration of the Dioxane Ring
Nitration is performed using a mixture of nitric acid and trifluoroacetic acid (TFA) to introduce a nitro group at position 8. This step generates methyl 8-nitro-2,3-dihydrobenzo[1,dioxine-5-carboxylate (16 ).
Reaction Conditions :
Regioselectivity :
The electron-withdrawing ester group at position 5 directs nitration to the para position (C8), while the dioxane oxygen atoms further stabilize the transition state.
Reduction of Nitro to Amino
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group at C8 to an amine, yielding methyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate (18 ).
Reaction Conditions :
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Substrate : Methyl 8-nitro-2,3-dihydrobenzodioxine-5-carboxylate (16 )
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Catalyst : 10% Pd/C (0.1 eq)
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Solvent : Methanol
Electrophilic Chlorination at Position 7
Directed Chlorination Using Amino as a Directing Group
The amino group at C8 activates the ring for electrophilic substitution, directing chlorination to the ortho position (C7). Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) in the presence of FeCl₃ achieves this transformation.
Reaction Conditions :
-
Substrate : Methyl 8-amino-2,3-dihydrobenzodioxine-5-carboxylate (18 )
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Chlorinating Agent : Cl₂ (1.2 eq)
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Lewis Acid : FeCl₃ (0.1 eq)
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Solvent : Dichloromethane
Yield and Purity :
Esterification to Ethyl Ester
Transesterification or Direct Esterification
The methyl ester is converted to the ethyl ester via acid-catalyzed transesterification or by hydrolyzing to the carboxylic acid followed by ethylation.
Method A (Transesterification) :
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Substrate : Methyl 8-amino-7-chloro-2,3-dihydrobenzodioxine-5-carboxylate
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Reagent : Ethanol (excess), H₂SO₄ (cat.)
Method B (Acyl Chloride Intermediate) :
Optimization and Challenges
Regioselectivity in Nitration and Chlorination
Functional Group Compatibility
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Amino Group Protection : Acetylation (Ac₂O/pyridine) prevents unwanted side reactions during chlorination.
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Ester Stability : Ethyl esters are preferred over methyl due to better stability under acidic chlorination conditions.
Analytical Characterization
Intermediate and final compounds are validated via:
Chemical Reactions Analysis
Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reducing agents like hydrogen or hydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate exhibit potent anticancer properties. For instance, modifications of similar benzodioxine derivatives have shown efficacy as inhibitors of PARP1 (Poly (ADP-ribose) polymerase 1), a target in cancer therapy due to its role in DNA repair mechanisms. In vitro assays revealed that certain derivatives achieved IC₅₀ values as low as 0.082 μM, indicating strong inhibitory effects against cancer cell lines .
Anticonvulsant Properties
The compound has also been explored for its anticonvulsant potential. Research indicates that benzodioxine derivatives can modulate neurotransmitter systems involved in seizure activity. In a study evaluating various sulfamide derivatives, compounds synthesized from benzodioxine frameworks demonstrated significant anticonvulsant activity in animal models .
Case Study 1: PARP Inhibition
A study published in Nature evaluated a series of benzodioxine derivatives for PARP inhibition. The lead compound from this series was identified as having a remarkable potency with an IC₅₀ of 0.088 μM. This study highlights the potential of this compound as a scaffold for developing novel anticancer agents .
Case Study 2: Anticonvulsant Efficacy
In another study focused on anticonvulsants, researchers synthesized several derivatives based on the benzodioxine structure. These compounds were tested in vivo for their ability to prevent seizures induced by various pharmacological agents. The results indicated that specific modifications led to enhanced efficacy compared to existing treatments .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways . The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, core heterocycles, and functional groups. Key differences in physicochemical properties, synthesis routes, and bioactivity are outlined below.
Ethyl 8-Amino-2,3-Dihydrobenzo[b][1,4]Dioxine-5-Carboxylate (Non-Chlorinated Analog)
- Structural Difference : Lacks the 7-chloro substituent.
- Molecular Weight : 223.23 g/mol vs. 253.68 g/mol for the chlorinated version.
- Melting Point : 120–124°C vs. higher thermal stability observed in chlorinated derivatives due to increased molecular rigidity.
- Bioactivity : Reduced receptor affinity compared to the chlorinated analog, highlighting the chloro group’s role in enhancing binding interactions .
SB 204070 Hydrochloride
- Structure : (1-Butylpiperidin-4-yl)methyl derivative of the target compound .
- Molecular Weight : 419.34 g/mol (hydrochloride salt).
- Solubility : <41.93 mg/mL in DMSO, optimized for pharmacological use .
- Bioactivity : Potent 5-HT4 receptor antagonist (IC50 < 1 nM), with the piperidinylmethyl group enhancing lipophilicity and blood-brain barrier penetration .
Methyl 6-Chloro-4-Methyl-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]Oxazine-8-Carboxylate
- Structural Difference : Oxazine core instead of dioxane and a ketone group at position 3.
- Similarity Score : 0.82 (compared to the target compound) .
- Bioactivity : The oxazine ring and ketone group alter electron distribution, reducing affinity for benzodioxane-specific targets like 5-HT4 receptors .
Des-Chloro Analog of SB 204070
- Structural Difference : Absence of the 7-chloro group.
- Impact : Lower binding affinity to 5-HT4 receptors, confirming the chloro substituent’s role in stabilizing ligand-receptor interactions via hydrophobic and electronic effects .
Physicochemical and Pharmacological Data Table
Biological Activity
Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS Number: 148703-26-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex heterocyclic structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 229.617 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.617 g/mol |
| LogP | 1.972 |
| PSA (Polar Surface Area) | 81.78 Ų |
Antiviral Activity
Recent studies have indicated that derivatives of the benzo[d][1,4]dioxine scaffold exhibit antiviral properties. For instance, compounds structurally related to this compound have shown efficacy against various viral infections. A study reported that modifications to the amino group significantly enhanced antiviral activity against Tobacco Mosaic Virus (TMV), with some derivatives achieving over 40% inactivation at concentrations of 500 mg/L .
Anticancer Potential
The compound's anticancer potential has also been explored through structure-activity relationship studies. Research indicates that modifications in the dioxine ring can lead to enhanced cytotoxicity against cancer cell lines. For example, certain analogs demonstrated IC50 values in the low micromolar range against various cancer types, suggesting a promising avenue for further development .
Anticonvulsant Effects
This compound and its derivatives have been investigated for anticonvulsant activity. In preclinical models, these compounds exhibited significant protective effects against induced seizures, indicating their potential as new anticonvulsant agents .
Case Studies and Experimental Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antiviral Study : A series of derivatives were tested against TMV, showing that specific substitutions on the amino group significantly increased antiviral potency compared to unmodified compounds .
- Anticancer Study : A comprehensive SAR analysis revealed that introducing halogen substituents on the aromatic ring improved cytotoxicity in various cancer cell lines. For instance, compounds with chloro or bromo groups exhibited enhanced activity compared to their non-substituted counterparts .
- Neuropharmacological Study : In vivo models demonstrated that certain derivatives could reduce seizure frequency and severity in animal models of epilepsy, supporting their potential as therapeutic agents for seizure disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate, and how can purity be optimized?
- Methodology : The compound is synthesized via multi-step procedures starting from 2,3-dihydrobenzodioxin. Key steps include nitro group reduction (to introduce the amino group), halogenation (for chloro substitution), and esterification. Modifications to literature methods involve palladium-catalyzed coupling reactions and purification via column chromatography using silica gel. Purity optimization (>98%) is achieved through HPLC with a mobile phase of 20% water/80% methanol .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing chemical shifts for aromatic protons (δ 6.8–7.2 ppm), ethyl ester groups (δ 1.2–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2), and dihydrodioxine ring protons (δ 4.1–4.3 ppm) .
- Mass Spectrometry (MS) : ESI-MS at m/z 405 [M-H]+ verifies molecular weight and fragmentation patterns .
- HPLC : Retention time of 4.7 minutes under isocratic conditions (20% water/80% methanol) ensures purity assessment .
Q. How is the compound’s binding affinity for 5-HT4 receptors evaluated in vitro?
- Methodology : Radioligand displacement assays using [³H]GR113808 (a 5-HT4R antagonist) in transfected HEK-293 cells. Competitive binding curves are generated to calculate IC50 values. For example, analogs of this compound exhibit IC50 values <10 nM, indicating high affinity .
Advanced Research Questions
Q. What strategies address the short half-life of carbon-11-labeled analogs in PET imaging?
- Methodology : Fluorinated derivatives (e.g., 7-fluoro or 7-iodo analogs) are synthesized to replace the chloro group, leveraging fluorine-18 (t₁/₂ = 109.8 min) for extended imaging windows. Radiolabeling involves nucleophilic substitution with [¹⁸F]fluoride under anhydrous conditions .
Q. How can in vivo pharmacokinetics and metabolism be quantified in preclinical models?
- Methodology : Administer [¹¹C]-labeled compound to minipigs or non-human primates. Blood and brain samples are analyzed via LC-MS/MS to quantify parent compound and metabolites. Kinetic modeling (e.g., two-tissue compartmental analysis) calculates binding potential (BPₙ𝒹) and distribution volume .
Q. What crystallographic insights explain the compound’s conformational stability?
- Methodology : X-ray diffraction reveals an envelope conformation in the dihydrodioxine ring (puckering parameters: Q = 0.5154 Å, θ = 108.31°, φ = 162.81°). Weak intramolecular C–H···O interactions stabilize the ethyl ester side chain, while intermolecular C–H···N bonds contribute to crystal packing .
Q. How do structural modifications influence 5-HT4 receptor selectivity over off-target receptors (e.g., 5-HT3)?
- Methodology :
- Amino group substitution : Replacing the 8-amino group with bulkier substituents (e.g., benzyl) reduces off-target binding.
- Halogen positioning : 7-chloro substitution enhances 5-HT4R affinity, while 7-iodo improves SPECT compatibility but may reduce blood-brain barrier penetration .
Data Contradiction Analysis
- Discrepancy in brain penetration : While [¹¹C]2 shows promising brain uptake in minipigs, [¹²³I]1 exhibits low penetration due to rapid metabolism. This highlights the need for halogen-specific pharmacokinetic profiling .
- Receptor affinity vs. metabolic stability : Fluorinated analogs (longer half-life) may show reduced affinity compared to chloro derivatives, requiring trade-off analysis in tracer design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
